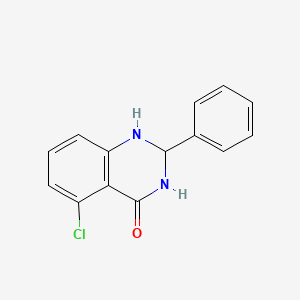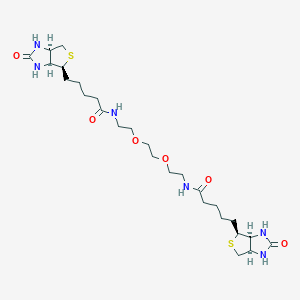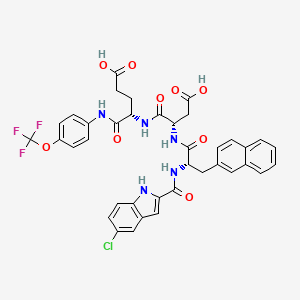
Lsd1-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-14 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that demethylates mono- and di-methylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression. This compound has shown significant potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Lsd1-IN-14 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
Lsd1-IN-14 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the this compound molecule .
Scientific Research Applications
Lsd1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of LSD1 in various biochemical pathways and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the epigenetic regulation of gene expression and the role of LSD1 in cellular processes such as differentiation and proliferation.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer. It is also being explored for its potential in combination therapies with other anticancer agents.
Mechanism of Action
Lsd1-IN-14 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates histone proteins, specifically targeting mono- and di-methylated lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2). By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the androgen receptor (AR) and the corepressor of REST (CoREST) complex .
Comparison with Similar Compounds
Lsd1-IN-14 is part of a class of compounds known as LSD1 inhibitors. Similar compounds include:
Tranylcypromine: An irreversible LSD1 inhibitor that forms a covalent bond with the enzyme’s active site.
Iadademstat (ORY-1001): A selective LSD1 inhibitor currently in clinical trials for the treatment of acute myeloid leukemia and solid tumors.
Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical development, showing promise in treating myeloproliferative neoplasms.
GSK-2879552: A potent LSD1 inhibitor being investigated for its potential in treating small cell lung cancer and other malignancies.
This compound is unique in its high selectivity and potency, making it a valuable tool for studying the biological functions of LSD1 and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C21H24FN5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-1-N-[5-(4-fluorophenyl)pyrimidin-2-yl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H24FN5/c1-26(2)12-13-27(3)20-10-8-19(9-11-20)25-21-23-14-17(15-24-21)16-4-6-18(22)7-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
InChI Key |
LELDTUUFZHHXFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)



![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)






